molecular formula C18H18N6 B2704718 12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile CAS No. 860786-29-4

12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile

Cat. No.: B2704718
CAS No.: 860786-29-4
M. Wt: 318.384
InChI Key: CCBOUNDSTIJLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-1,5-dimethyl-1,2,3,4-tetrahydropyrazolo[5’,1’:2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by its fused ring system, which includes pyrazole, pyrimidine, and pyridazine moieties, making it a versatile scaffold for chemical modifications and functionalization.

Preparation Methods

The synthesis of 2-Benzyl-1,5-dimethyl-1,2,3,4-tetrahydropyrazolo[5’,1’:2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the fused ring system, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives have shown promise in biological assays, potentially serving as lead compounds for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential, including its use as an anticancer or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the nature of the derivatives used. Studies have shown that it can bind to enzymes or receptors, altering their activity and leading to the desired biological effects.

Comparison with Similar Compounds

When compared to other similar compounds, 2-Benzyl-1,5-dimethyl-1,2,3,4-tetrahydropyrazolo[5’,1’:2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile stands out due to its unique fused ring system and the versatility it offers for chemical modifications Similar compounds include other fused heterocycles like imidazoles and indoles, which also have significant applications in various fields

Properties

IUPAC Name

12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6/c1-13-16-8-9-23(12-14-6-4-3-5-7-14)22(2)18(16)24-17(21-13)15(10-19)11-20-24/h3-7,11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBOUNDSTIJLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=C1CCN(N3C)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323055
Record name 12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820496
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860786-29-4
Record name 12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.